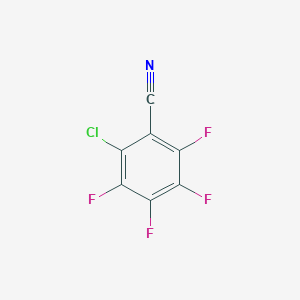

2-Chloro-3,4,5,6-tetrafluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126817-44-5 |

|---|---|

Molecular Formula |

C7ClF4N |

Molecular Weight |

209.53 g/mol |

IUPAC Name |

2-chloro-3,4,5,6-tetrafluorobenzonitrile |

InChI |

InChI=1S/C7ClF4N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 |

InChI Key |

DHLZPRHUUULMTP-UHFFFAOYSA-N |

SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)F)F)F)F |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)F)F)F)F |

Synonyms |

2-CHLORO-3,4,5,6-TETRAFLUOROBENZONITRILE |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Design for 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile

Direct Synthesis Approaches to 2-Chloro-3,4,5,6-tetrafluorobenzonitrile

Direct synthesis aims to construct the target molecule by introducing the key functional groups—chloro and cyano—onto a pre-existing fluorinated aromatic core. These methods rely on the principles of electrophilic and nucleophilic aromatic substitution, where the regioselectivity is governed by the electronic nature of the starting material and the reagents employed.

Routes Involving Regioselective Halogenation and Nitrilation of Fluorinated Aromatics

The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: regioselective chlorination of a tetrafluorobenzonitrile precursor or cyanation of a chlorotetrafluorobenzene.

Regioselective Chlorination: This approach would begin with 2,3,4,5-tetrafluorobenzonitrile. The challenge lies in directing the incoming electrophilic chlorine atom specifically to the C-6 position. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult. However, advanced methods involving organocatalysts can tune the reactivity of chlorinating agents like sulfuryl chloride (SO2Cl2) to achieve selective chlorination on diverse aromatic compounds. nih.gov Directing groups are key for enhancing regioselectivity in C-H chlorination reactions, though this is less applicable to a perfluorinated system where a C-F or C-H bond would need to be targeted for substitution. nih.gov

Nitrilation of Chlorotetrafluorobenzene: An alternative direct route is the cyanation of 1-chloro-2,3,4,5-tetrafluorobenzene. This transformation typically involves nucleophilic aromatic substitution (SNAr), where a cyanide source, such as sodium or potassium cyanide, displaces a fluoride (B91410) ion. The position of the incoming cyanide group is directed by the existing substituents. Given the electron-withdrawing properties of the halogens, the ring is activated for nucleophilic attack. The precise isomer formed would depend on the relative activation of the different C-F bonds. General methods for arenenitrile synthesis include metal-free approaches for electron-rich aromatics and palladium-catalyzed cyanations for aryl chlorides. organic-chemistry.org

Exploration of Classical and Contemporary Synthetic Pathways for the Compound

While specific documented examples for the direct synthesis of this compound are not prevalent in readily available literature, classical methods like the Sandmeyer reaction could theoretically be applied. This would involve the diazotization of a corresponding aniline (B41778) (2-chloro-3,4,5,6-tetrafluoroaniline), followed by treatment with a cyanide salt, often in the presence of a copper(I) catalyst.

Contemporary methods focus on transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or nickel-catalyzed cyanation of 1-bromo-2-chloro-3,4,5,6-tetrafluorobenzene could provide the target nitrile. These modern techniques often offer milder reaction conditions and broader functional group tolerance compared to classical alternatives. organic-chemistry.org Another approach involves halogen exchange (Halex) reactions, where chlorine atoms on a polychlorobenzonitrile can be selectively replaced by fluorine using alkali metal fluorides like KF. google.com

Indirect Synthetic Strategies via Functional Group Interconversions of Related Precursors

Indirect strategies are often more practical and widely employed for synthesizing highly substituted benzonitriles. These routes begin with a precursor that already contains the desired chloro-tetrafluoro-aromatic scaffold, followed by the transformation of a different functional group into the target nitrile.

Nitrile Group Formation from Carboxylic Acid Derivatives (e.g., Amides)

A robust and common method for nitrile synthesis is the dehydration of a primary amide. lookchem.com This strategy is particularly suitable for this compound, where the synthesis would start from 2-chloro-3,4,5,6-tetrafluorobenzoic acid. The synthetic sequence involves:

Conversion of the carboxylic acid to its corresponding acid chloride, often using reagents like thionyl chloride (SOCl2) or triphosgene. asianpubs.org

Amination of the acid chloride with ammonia (B1221849) to form the primary amide, 2-chloro-3,4,5,6-tetrafluorobenzamide.

Dehydration of the amide to yield the final nitrile product.

This three-step process is exemplified by the synthesis of the related compound 2,3,5,6-tetrafluorobenzonitrile (B1580738) from 2,3,5,6-tetrafluorobenzoic acid. google.com

Selective Halogenation/Dehalogenation in Polyfluorinated Aromatic Systems

This strategy involves modifying the halogen substitution pattern on a readily available polyfluorinated aromatic precursor. For instance, one could start with pentafluorobenzonitrile (B1630612) and selectively substitute the fluorine atom at the C-2 position with a chlorine atom. Nucleophilic aromatic substitution reactions on pentafluorobenzonitrile are known, and while substitution typically occurs at the para-position (C-4), reaction conditions can sometimes be tuned to favor other isomers. researchgate.net

Conversely, a dehalogenation approach could start from a precursor like 1,2-dichloro-3,4,5,6-tetrafluorobenzene. Selective removal of one chlorine atom while leaving the other intact presents a significant regioselectivity challenge. Such transformations often involve catalytic hydrogenation or metal-mediated reductions, where selectivity can be difficult to control.

Catalytic and Non-Catalytic Dehydration Reactions in Benzonitrile (B105546) Synthesis

The final step in the amide-based indirect synthesis is the dehydration reaction, which can be achieved through various methods.

Non-Catalytic Dehydration: Classical dehydrating agents are frequently used in stoichiometric amounts. These include:

Phosphorus pentoxide (P₂O₅): A powerful and effective reagent for converting amides to nitriles. researchgate.net

Thionyl chloride (SOCl₂): Often used for its reliability and the volatile nature of its byproducts (SO₂ and HCl). lookchem.com

Cyanuric chloride: Effective under mild conditions in a solvent like DMF.

A patent for the synthesis of 2,3,5,6-tetrafluorobenzonitrile describes the use of thionyl chloride in chlorobenzene (B131634), achieving yields between 64-68%. google.com This method is directly analogous to the potential synthesis of the target compound.

Catalytic Dehydration: Modern synthetic chemistry emphasizes catalytic methods to improve efficiency and reduce waste.

Catalytic Appel-type Reactions: A highly efficient protocol uses oxalyl chloride and triethylamine (B128534) with a catalytic amount (e.g., 1 mol%) of triphenylphosphine (B44618) oxide. organic-chemistry.orgacs.org These reactions are often very fast, completing in under 10 minutes under mild conditions. organic-chemistry.orgacs.org

Aldehyde-Catalyzed Water Transfer: An interesting method involves the dehydration of amides in refluxing acetonitrile (B52724) with formic acid, a reaction that is catalyzed by an aldehyde. lookchem.com

The table below summarizes various conditions reported for the dehydration of benzamides, which are applicable to the synthesis of this compound from its corresponding amide precursor.

| Dehydrating System | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 2,3,5,6-Tetrafluorobenzamide | Chlorobenzene, 90-100°C, 2.5-3.5h | 64-68% | google.com |

| Phosphorus Pentoxide (P₂O₅) | Benzamide | Microwave, 1-2.5 min | 90% | researchgate.net |

| Ph₃PO (1 mol%), (COCl)₂, Et₃N | Aromatic & Aliphatic Amides | MeCN, <10 min | High | organic-chemistry.orgacs.org |

| Paraformaldehyde, HCOOH | 3-Phenylpropanamide | Acetonitrile, Reflux | Variable | lookchem.com |

| Cyanuric Chloride | N-protected α-amino-acid amides | DMF, Room Temp, <30 min | Good | researchgate.net |

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Influence of Solvents, Reagents, and Temperature on Reaction Efficiency

Specific research findings detailing the systematic optimization of solvents, reagents, and temperature for the synthesis of this compound could not be located. While analogous syntheses of other fluorinated benzonitriles offer insights into potential conditions, a scientifically accurate report requires data specific to the target compound. For example, the synthesis of related compounds often involves nucleophilic substitution reactions where polar aprotic solvents are employed to facilitate the exchange of chlorine or nitro groups with fluoride ions at elevated temperatures. Reagents such as potassium fluoride are common, sometimes in the presence of phase-transfer catalysts. However, without experimental data for this compound, any discussion on the precise influence of these parameters on yield and purity would be speculative.

Process Intensification and Scalability Considerations for this compound Production

There is no available information regarding process intensification or scalability studies specifically for the production of this compound. Process intensification, which may involve the use of microreactors or continuous flow chemistry to enhance safety, efficiency, and scalability, has been applied to various chemical processes, including nitration and other exothermic reactions. However, the application of these principles to the synthesis of this particular compound has not been described in the reviewed literature. Therefore, a discussion on scalability considerations, such as reactor design, heat management, and downstream processing for industrial-scale production, cannot be provided with scientific accuracy.

Reaction Chemistry and Mechanistic Insights of 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2-Chloro-3,4,5,6-tetrafluorobenzonitrile

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. Unlike typical aromatic compounds that undergo electrophilic substitution, this electron-poor arene readily reacts with nucleophiles. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is crucial as they stabilize this intermediate, thereby facilitating the reaction. libretexts.orglibretexts.org

In the context of SNAr reactions on polyhalogenated aromatic rings, the relative reactivity of different halogen substituents as leaving groups is a key consideration. The generally observed trend for leaving group ability in SNAr, often referred to as the "element effect," is F > Cl > Br > I when the initial attack of the nucleophile is the rate-determining step. nih.gov This order is counterintuitive to bond strength (C-F is the strongest) but is explained by the high electronegativity of fluorine. The fluorine atom's strong inductive electron withdrawal polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic, thus accelerating the initial nucleophilic attack.

For this compound, both chlorine and fluorine atoms are potential leaving groups. The ultimate outcome of a reaction with a given nucleophile depends on a balance of factors, including the position of the halogen and the specific reaction conditions. However, based on general principles, the fluorine atoms, particularly those activated by the nitrile group, are expected to be more labile than the chlorine atom in many SNAr processes.

Table 1: Comparison of Fluorine and Chlorine as Leaving Groups in SNAr

View Data

| Property | Fluorine (F) | Chlorine (Cl) | Implication for SNAr Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Higher electronegativity of F makes the attached carbon more electrophilic and susceptible to nucleophilic attack. |

| Carbon-Halogen Bond Strength (kJ/mol) | ~485 (in C6F6) | ~400 (in C6H5Cl) | The stronger C-F bond makes its cleavage more difficult. This is relevant in the second step (elimination) of the SNAr mechanism. |

| Typical SNAr Leaving Group Ability | Excellent | Good | Fluorine is generally a better leaving group when nucleophilic attack is the rate-determining step. |

The regioselectivity of nucleophilic substitution on the this compound ring is primarily directed by the powerful electron-withdrawing nitrile (-CN) group. In SNAr mechanisms, such groups strongly activate the ortho and para positions relative to themselves by providing resonance stabilization for the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org

For this molecule, the positions relative to the nitrile group are:

Ortho-positions: C-2 (bearing Cl) and C-6 (bearing F)

Meta-positions: C-3 and C-5 (both bearing F)

Para-position: C-4 (bearing F)

Nucleophilic attack is strongly favored at the para and ortho positions. The attack at the meta position is disfavored as the negative charge of the intermediate cannot be delocalized onto the nitrile group. Therefore, substitution of the fluorine atoms at C-3 and C-5 is highly unlikely.

Studies on the closely related compound pentafluorobenzonitrile (B1630612) have shown that reactions with nucleophiles can yield a mixture of para and ortho substituted products. nih.gov By analogy, the most probable site of attack on this compound is the C-4 position, displacing a fluoride (B91410) ion. This is due to the strong resonance stabilization provided by the para-nitrile group and potentially lower steric hindrance. Substitution at the ortho positions (C-2 or C-6) is also possible, leading to the displacement of either a chloride or fluoride ion. The precise ratio of para to ortho substitution depends on the nucleophile, solvent, and temperature.

Table 2: Regioselectivity of Nucleophilic Attack

View Data

| Position of Attack | Leaving Group | Activation by Nitrile Group | Likelihood of Reaction |

|---|---|---|---|

| C-4 (Para) | F⁻ | Strongly Activated (Resonance) | High (Often the major product) |

| C-2 (Ortho) | Cl⁻ | Strongly Activated (Resonance) | Possible |

| C-6 (Ortho) | F⁻ | Strongly Activated (Resonance) | Possible |

| C-3 / C-5 (Meta) | F⁻ | Deactivated (No Resonance) | Very Low / Does not occur |

The kinetics and thermodynamics of SNAr reactions involving this compound are governed by factors that influence the stability of the reactants, the Meisenheimer intermediate, and the products. The reaction rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile.

Kinetic Control: The rate of reaction is influenced by the activation energy required to form the Meisenheimer complex. Key factors include:

Nucleophilicity: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: As discussed, the high electronegativity of fluorine facilitates the initial, often rate-determining, nucleophilic attack.

Transformations of the Nitrile Moiety in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to introduce other functionalities onto the polyhalogenated aromatic ring.

The nitrile group can be fully reduced to a primary amine (specifically, a benzylic amine) or partially reduced to an imine.

Formation of Amines: Complete reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another common method. These reactions would convert the -CN group to a -CH₂NH₂ group, yielding (2-chloro-3,4,5,6-tetrafluorophenyl)methanamine.

Formation of Imines: Partial reduction of the nitrile to an imine can be accomplished using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. The resulting imine can then be hydrolyzed to an aldehyde upon aqueous workup.

The nitrile group can be converted to a carboxylic acid or an amide through hydrolysis reactions, which can be catalyzed by either acid or base. youtube.com

Formation of Carboxylic Acids: Complete hydrolysis of the nitrile yields a carboxylic acid. This is typically achieved by heating the nitrile with a strong aqueous acid (e.g., H₂SO₄, HCl) or a strong aqueous base (e.g., NaOH). Basic hydrolysis initially forms a carboxylate salt, which must be subsequently acidified to produce the final 2-chloro-3,4,5,6-tetrafluorobenzoic acid.

Formation of Amides: Partial hydrolysis of the nitrile leads to the formation of an amide. This can often be achieved under more controlled or milder conditions, for instance, by using concentrated sulfuric acid with careful temperature control or by employing certain catalysts. This transformation would yield 2-chloro-3,4,5,6-tetrafluorobenzamide. Amides are important functional groups in organic chemistry and serve as intermediates for further synthesis. nih.gov

Table 3: Summary of Transformations of the Nitrile Group

View Data

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Full Reduction | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | (2-Chloro-3,4,5,6-tetrafluorophenyl)methanamine |

| Full Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | Carboxylic Acid (-COOH) | 2-Chloro-3,4,5,6-tetrafluorobenzoic acid |

| Partial Hydrolysis | Controlled H₂SO₄/H₂O | Amide (-CONH₂) | 2-Chloro-3,4,5,6-tetrafluorobenzamide |

Potential for Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems: A Theoretical Analysis

Electrophilic Aromatic Substitution (EAS) represents a cornerstone of aromatic chemistry, facilitating the introduction of a wide array of functional groups onto benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring towards electrophiles is profoundly influenced by the nature of its substituents. In the case of this compound, a comprehensive theoretical analysis suggests a significantly diminished reactivity towards classical EAS reactions. This inertness stems from the cumulative electron-withdrawing effects of the halogen and nitrile substituents.

The aromatic ring of this compound is heavily substituted with five electron-withdrawing groups: four fluorine atoms, one chlorine atom, and a nitrile group (-CN). Both halogens and the nitrile group deactivate the aromatic ring towards electrophilic attack through strong inductive effects (-I effect). The high electronegativity of fluorine, chlorine, and the nitrogen of the nitrile group pulls electron density away from the pi-system of the benzene ring, reducing its nucleophilicity and thus its propensity to attack an incoming electrophile.

While halogens can theoretically donate electron density via a resonance effect (+M effect) due to their lone pairs, this effect is significantly weaker than their inductive withdrawal, especially for fluorine and chlorine. ijrar.org The nitrile group is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects (-M effect). The cumulative impact of these five substituents renders the aromatic ring in this compound exceptionally electron-poor and therefore highly unreactive towards electrophiles.

Should an EAS reaction be forced under harsh conditions, the directing effects of the substituents would determine the position of substitution. The nitrile group is a meta-director, while halogens are ortho-, para-directors. However, in such a heavily substituted and deactivated system, predicting the regioselectivity is complex. A computational approach using Density Functional Theory (DFT) would be necessary to model the transition states for electrophilic attack at each of the available carbon atoms to determine the most likely, albeit highly unfavorable, reaction pathway. Such calculations would involve mapping the molecular electrostatic potential to identify regions of lesser positive charge and analyzing the frontier molecular orbitals (HOMO) to pinpoint the locations with the highest orbital coefficients, which are indicative of the most probable sites for electrophilic attack. bhu.ac.inpreprints.org Given the strong deactivation, it is highly probable that any attempted EAS reaction would require extreme conditions and would likely result in low yields and a mixture of products, if any reaction occurs at all.

Radical Reactions and Photochemical Transformations: Hypothetical Exploration for this compound

While ionic reactions like EAS are theoretically unfavorable for this compound, the compound presents a more promising substrate for radical and photochemical transformations. This hypothetical exploration is based on the known reactivity of polyhalogenated aromatic compounds under radical and photolytic conditions.

The presence of carbon-halogen bonds in this compound opens up the possibility of homolytic cleavage to generate radical intermediates. The bond dissociation energies (BDEs) of C-Cl and C-F bonds are a critical factor in determining the feasibility of such reactions. Generally, the C-Cl bond is weaker than the C-F bond and therefore more susceptible to homolytic cleavage. libretexts.org This suggests that under appropriate energetic input, such as UV irradiation, selective cleavage of the C-Cl bond over the C-F bonds could be achieved.

Hypothetical Radical Reactions:

A plausible radical reaction pathway would involve the homolytic cleavage of the C-Cl bond to form a 2-cyano-3,4,5,6-tetrafluorophenyl radical. The stability of this aryl radical would be influenced by the surrounding fluorine atoms and the nitrile group. While aryl radicals are generally less stable than benzylic or allylic radicals, the electron-withdrawing nature of the substituents could impact its reactivity profile. pressbooks.pub Once formed, this radical could participate in a variety of subsequent reactions:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor, the aryl radical could abstract a hydrogen atom to yield 2,3,4,5-tetrafluorobenzonitrile.

Addition to Unsaturated Systems: The radical could add to alkenes or alkynes, forming a new carbon-carbon bond and a new radical species that could propagate a chain reaction.

Radical-Radical Coupling: Two aryl radicals could couple, though this is often a minor pathway in solution.

Hypothetical Photochemical Transformations:

Photochemical reactions of polyhalogenated aromatic compounds often involve dehalogenation. rsc.org For this compound, irradiation with UV light, potentially in the presence of a sensitizer (B1316253) or a hydrogen-donating solvent, could induce the homolytic cleavage of the C-Cl bond. This process would generate the 2-cyano-3,4,5,6-tetrafluorophenyl radical and a chlorine radical. The subsequent fate of the aryl radical would depend on the reaction conditions, as outlined above.

Another potential photochemical pathway could involve photosubstitution, where the chlorine or a fluorine atom is replaced by another functional group. This would likely proceed via a radical or radical-ion mechanism. The feasibility and regioselectivity of such a reaction would depend on the nucleophile and the specific photochemical conditions employed.

A summary of the hypothetical bond cleavage and subsequent radical reactions is presented in the table below.

| Reaction Type | Initiating Step | Key Intermediate | Potential Products |

| Radical Reaction | Homolytic C-Cl bond cleavage | 2-cyano-3,4,5,6-tetrafluorophenyl radical | 2,3,4,5-tetrafluorobenzonitrile, C-C coupled products |

| Photochemical Transformation | UV irradiation leading to C-Cl homolysis | 2-cyano-3,4,5,6-tetrafluorophenyl radical | Dehalogenated products, photosubstitution products |

Advanced Characterization Methodologies for 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of NMR-active nuclei such as ¹³C and ¹⁹F provides deep insight into the molecular framework of 2-Chloro-3,4,5,6-tetrafluorobenzonitrile.

Due to the fully substituted nature of the aromatic ring, the ¹H NMR spectrum of this compound is expected to show no signals, confirming the absence of any protons on the benzene (B151609) ring.

The ¹³C NMR spectrum, however, is highly informative. It will display seven distinct signals corresponding to the six aromatic carbons and the one nitrile carbon. The chemical shifts are influenced by the electronegativity of the attached substituents (Cl, F, CN). The carbon atom attached to the chlorine (C-2) and the nitrile group (C-1) would appear at distinct chemical shifts from those bonded to fluorine (C-3, C-4, C-5, C-6). A key feature of the spectrum is the presence of complex splitting patterns due to carbon-fluorine (¹³C-¹⁹F) coupling. One-bond couplings (¹JCF) are typically large (in the range of 240-260 Hz), while two-bond (²JCCF) and three-bond (³JCCCF) couplings are smaller but provide crucial information for assigning the signals to specific carbon atoms within the ring.

The ¹⁹F NMR spectrum is paramount for confirming the substitution pattern. azom.com Since the four fluorine atoms are in chemically non-equivalent environments, four distinct signals are expected. These signals will appear as complex multiplets due to homo-nuclear fluorine-fluorine (¹⁹F-¹⁹F) couplings. The magnitude of these coupling constants depends on the spatial relationship between the fluorine nuclei (ortho, meta, para), which allows for unambiguous assignment of each fluorine atom to its position on the aromatic ring. researchgate.net For instance, ortho coupling (³JFF) is typically larger than meta (⁴JFF) and para (⁵JFF) couplings.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on related structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity and Key Couplings (J) in Hz |

|---|---|---|---|

| ¹³C | C-CN | ~110-115 | m (coupling to F-3, F-6) |

| ¹³C | C-Cl | ~120-130 | m (coupling to F-3, F-4) |

| ¹³C | C-F | ~140-150 | dm (¹JCF ≈ 250 Hz) |

| ¹⁹F | F-3 | -135 to -145 | m (coupling to F-4, F-5) |

| ¹⁹F | F-4 | -150 to -160 | m (coupling to F-3, F-5, F-6) |

| ¹⁹F | F-5 | -150 to -160 | m (coupling to F-4, F-6, F-3) |

| ¹⁹F | F-6 | -140 to -150 | m (coupling to F-5, F-4) |

While 1D NMR provides foundational data, 2D NMR experiments are often necessary to resolve ambiguities in complex, highly-coupled spin systems like that of this compound.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment is essential for tracing the network of fluorine-fluorine couplings. Cross-peaks in the 2D spectrum connect fluorine nuclei that are scalar coupled, allowing for a definitive assignment of neighboring fluorines (e.g., F-3 to F-4, F-4 to F-5, etc.). nih.gov

¹³C-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This technique correlates fluorine nuclei with the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals of C-3, C-4, C-5, and C-6 based on the already assigned fluorine resonances.

¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between carbon and fluorine nuclei. columbia.edu This would be instrumental in confirming the full connectivity of the molecule. For example, correlations would be expected from the nitrile carbon (C-1) to the fluorine at C-6, and from the chlorine-bearing carbon (C-2) to the fluorine at C-3, solidifying the entire structural assignment. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of this compound are dominated by vibrations associated with the nitrile group, the carbon-halogen bonds, and the aromatic ring.

Nitrile (C≡N) Stretch: This group gives rise to a very characteristic, sharp, and strong absorption band in the IR spectrum. For aromatic nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the stretching vibration. This band is also observable in the Raman spectrum, though its intensity can vary.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the tetrafluorinated benzene ring typically produce a series of bands in the 1400-1650 cm⁻¹ region. libretexts.org The substitution pattern and the presence of heavy halogens influence the exact positions and intensities of these bands.

Carbon-Fluorine (C-F) Stretches: These vibrations result in very strong absorption bands in the IR spectrum, typically found in the 1000-1350 cm⁻¹ region. Given the presence of four C-F bonds, multiple strong bands are expected in this area.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 700-850 cm⁻¹. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1650 | Medium to Strong | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1000 - 1350 | Very Strong | Medium to Weak |

| Aryl Chloride | C-Cl Stretch | 700 - 850 | Medium to Strong | Strong |

The combined presence of a nitrile group and multiple halogens on a benzene ring creates a unique spectroscopic fingerprint. In IR spectroscopy, the spectrum is often dominated by the intense C≡N and C-F stretching bands. In contrast, Raman spectroscopy is particularly sensitive to the symmetric vibrations of the aromatic ring and the C-Cl bond, which may appear weak in the IR spectrum. s-a-s.org The complementary nature of IR and Raman spectroscopy is therefore crucial for a complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. horiba.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high precision and to study its fragmentation pathways upon ionization. nih.govnih.gov

For this compound (molecular formula C₇ClF₄N), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) serves as unambiguous confirmation of the molecular formula. thermofisher.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇ClF₄N |

| Theoretical Monoisotopic Mass ([M]⁺) | 212.9659 u (for ³⁵Cl) |

| Theoretical Monoisotopic Mass ([M+2]⁺) | 214.9630 u (for ³⁷Cl) |

A critical feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion ([M]⁺•). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as a pair of peaks separated by two mass units ([M]⁺• and [M+2]⁺•) with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments.

The fragmentation pattern, typically induced by electron impact (EI) ionization, provides further structural information. wikipedia.org The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. Common fragmentation pathways would likely involve the loss of small radicals or neutral molecules: libretexts.org

Loss of a chlorine radical ([M-Cl]⁺): This would result in a significant fragment ion at m/z 178.

Loss of the cyano radical ([M-CN]⁺): This fragmentation would lead to an ion at m/z 187 (for ³⁵Cl).

Loss of a fluorine radical ([M-F]⁺): Ejection of a fluorine atom would produce an ion at m/z 194 (for ³⁵Cl).

Analyzing the isotopic patterns of these fragment ions can confirm whether the chlorine atom has been retained or lost during fragmentation.

Table of Compound Names

| Compound Name |

|---|

X-ray Crystallography for Elucidating Solid-State Structures

Molecular Geometry, Bond Lengths, and Angles Analysis

No experimental data from X-ray crystallography is available to create a detailed analysis of the molecular geometry, including specific bond lengths and angles for this compound.

Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, the nature of the intermolecular forces, such as halogen bonding, π-stacking, or dipole-dipole interactions, that govern the crystal packing of this compound remains uncharacterized.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational (infrared and Raman) and electronic (UV-Visible) spectra can be compared with experimental results to confirm molecular structures and assign spectral features.

For example, in the study of 3-chloro-4-fluorobenzonitrile, DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set were used to calculate harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net The calculated wavenumbers are often scaled to better match experimental values. Similar approaches have been applied to other substituted benzonitriles, demonstrating good agreement between theoretical and experimental spectra. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Benzonitrile (B105546) Analog

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C≡N stretch | 2230 | 2235 |

| Aromatic C-C stretch | 1590 | 1595 |

| C-Cl stretch | 780 | 785 |

| C-F stretch | 1250 | 1255 |

Note: This data is illustrative and represents typical correlations for related compounds.

Mechanistic Studies of Reactions: Transition State Analysis and Reaction Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing transition states, intermediates, and reaction products, theoretical calculations can map out the potential energy surface of a reaction, providing insights into its kinetics and thermodynamics.

For polyfluorinated aromatic compounds like 2-Chloro-3,4,5,6-tetrafluorobenzonitrile, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. DFT calculations can be employed to study the mechanism of such reactions, for instance, by modeling the attack of a nucleophile on the aromatic ring and the subsequent departure of a leaving group. These studies can help to determine the preferred site of attack and the activation energies for different pathways.

Non-Covalent Interactions: Halogen Bonding and Aromatic Stacking Analysis

Non-covalent interactions play a crucial role in the solid-state structure and molecular recognition properties of this compound. Halogen bonding, an attractive interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a nucleophile, is particularly relevant for this molecule.

Computational studies have shown that aromatic fluorine substitution can significantly enhance the strength of halogen bonds involving chlorine, bromine, and iodine. researchgate.net The electron-withdrawing fluorine atoms in this compound would be expected to increase the positive character of the σ-hole on the chlorine atom, thereby strengthening its halogen bonding capabilities.

Aromatic stacking interactions, driven by electrostatic and dispersion forces, are also important. The influence of fluorine on aromatic interactions has been studied computationally, revealing that perfluorinated rings can engage in favorable stacking arrangements. arxiv.org In the case of this compound, both halogen bonding and π-π stacking are likely to be significant in its crystal packing and interactions with other molecules. The combination of hydrogen and halogen bonds has been observed in the cocrystal of a pyrazolium (B1228807) bromide with tetrafluorodiiodobenzene. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Fluorinated Aromatics: Methodological Framework

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For fluorinated aromatic compounds, QSAR studies can help to understand how substitutions affect properties like toxicity or drug efficacy.

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of fluorinated aromatic compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electronic, and quantum chemical parameters, are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR models for perfluorinated compounds have been developed to predict their endocrine-disrupting activity. researchgate.net These models can be used to screen new compounds and prioritize them for experimental testing. The development of robust QSAR models is crucial for the efficient design of new fluorinated aromatic compounds with desired properties. arxiv.orgnih.govnih.gov

Applications and Functionalization Strategies of 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile in Chemical Sciences

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

The highly substituted aromatic ring of 2-chloro-3,4,5,6-tetrafluorobenzonitrile, featuring both electron-withdrawing fluorine atoms and a nitrile group, alongside a reactive chlorine atom, makes it a valuable and versatile intermediate in organic synthesis. Its structure allows for selective chemical transformations, providing pathways to a wide array of complex fluorinated molecules.

Synthesis of Fluorinated Aromatic Compounds with Diverse Functionalities

The reactivity of polyfluoroaromatic compounds is dominated by nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this compound, both the chlorine and fluorine atoms can be displaced by nucleophiles. Generally, in polyhalobenzenes, the ease of displacement by nucleophiles can be influenced by the nature of the halogen and the reaction conditions. While fluorine is often more readily displaced than chlorine in SNAr reactions on highly fluorinated rings, the specific substitution pattern and the nature of the attacking nucleophile play crucial roles. nih.gov

This dual reactivity allows for the stepwise and selective introduction of various functional groups. For instance, nucleophiles such as alkoxides, thiolates, and amines can displace the chlorine atom to forge new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively. These reactions pave the way for the synthesis of a diverse range of tetrafluorobenzonitrile derivatives, which can be further elaborated.

Additionally, the nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (benzylamine derivative). For example, fluorinated benzonitriles can be reduced to the corresponding benzylamines using reagents like sodium borohydride (B1222165) in the presence of an appropriate activator. googleapis.com This benzylamine (B48309) can then be converted to a benzyl (B1604629) alcohol by replacing the amino group with a hydroxyl group. googleapis.com These transformations significantly expand the molecular diversity achievable from this single precursor.

Table 1: Potential Synthetic Transformations of this compound This table presents plausible reactions based on the known reactivity of functional groups present in the molecule and related polyfluoroaromatic compounds.

| Starting Material | Reagent/Condition | Functional Group Transformation | Product Class |

| This compound | 1. R-OH, Base2. R-SH, Base3. R₂-NH, Base | Nucleophilic Aromatic Substitution (at C-Cl) | 2-Alkoxy/Aryloxy-tetrafluorobenzonitriles2-Alkylthio/Arylthio-tetrafluorobenzonitriles2-Amino-tetrafluorobenzonitriles |

| This compound | H₂O, H⁺ or OH⁻ | Nitrile Hydrolysis | 2-Chloro-3,4,5,6-tetrafluorobenzoic acid |

| This compound | NaBH₄ / Activator | Nitrile Reduction | (2-Chloro-3,4,5,6-tetrafluorophenyl)methanamine |

| (2-Chloro-3,4,5,6-tetrafluorophenyl)methanamine | NaNO₂, H⁺ | Diazotization & Hydrolysis | (2-Chloro-3,4,5,6-tetrafluorophenyl)methanol |

Precursor to Specialty Chemicals and Building Blocks for Complex Molecules

The functionalized tetrafluorobenzonitriles synthesized as described above are valuable building blocks for more complex molecular targets, including specialty chemicals such as pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net The incorporation of a tetrafluorophenyl moiety can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

For example, chloro- and fluoro-substituted benzonitriles serve as key intermediates in the synthesis of various biologically active compounds. researchgate.net The ability to selectively introduce different substituents onto the this compound core allows for the systematic modification of molecular structure to optimize for a desired biological activity, a process central to modern drug discovery.

Potential in Materials Science and Engineering

The unique electronic properties conferred by the dense arrangement of fluorine atoms make polyfluorinated aromatic compounds attractive candidates for applications in materials science. The strong electron-withdrawing nature of the tetrafluorobenzonitrile core suggests its potential utility in creating materials with specific optoelectronic characteristics.

Development of Advanced Organic Electronic Materials (e.g., Charge Transport Agents)

In the field of organic electronics, materials with high electron affinity and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels are sought after for use as electron transport materials (ETMs) or n-type semiconductors. beilstein-journals.org The incorporation of electron-deficient units, such as those containing multiple fluorine atoms and cyano groups, is a common strategy to achieve these properties. beilstein-journals.org Fluorination of conjugated molecules is known to lower both the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection/transport. nih.govrsc.org

Therefore, this compound represents a promising building block for the design of novel organic electronic materials. By incorporating this unit into larger π-conjugated systems, it is possible to tune the electronic properties of the resulting material to be suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

Application in Functional Polymers and Macromolecular Architectures

Polyfluorinated monomers can be used to synthesize functional polymers with unique properties, such as high thermal stability, chemical resistance, and specific surface properties. While direct polymerization of this compound is not a common application, it can be chemically modified to produce polymerizable monomers.

For instance, through nucleophilic substitution of the chlorine atom with a vinyl- or acrylate-containing nucleophile, the tetrafluorobenzonitrile core could be appended to a polymerizable group. The resulting monomer could then be incorporated into polymer chains. The synthesis of polymers containing pentafluorophenyl methacrylate (B99206) side-chains via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization is a well-established technique for creating reactive polymer precursors. nih.gov A similar strategy could be envisioned for monomers derived from this compound, leading to polymers with highly functionalizable side-chains for applications in coatings, membranes, or advanced composites.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. amercrystalassn.org Polyfluorinated aromatic compounds are of significant interest in this field due to their propensity to engage in specific and directional non-covalent interactions, such as π-π stacking and halogen bonding.

The electron-poor nature of the perfluorinated ring in this compound allows it to form strong π-π stacking interactions with electron-rich aromatic systems. Furthermore, the chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic "donor" to a Lewis base. The nitrile group can also act as a hydrogen bond or halogen bond acceptor. These interactions can be exploited to direct the self-assembly of molecules in the solid state, forming well-defined supramolecular architectures like chains, sheets, or frameworks. nih.govresearchgate.netmdpi.com The precise control over crystal packing is critical for tuning the bulk properties of materials, including optical and electronic characteristics.

Table 2: Key Intermolecular Interactions in Crystal Engineering

| Interaction Type | Description | Potential Role of this compound |

| Arene-Perfluoroarene Stacking | An attractive, non-covalent interaction between an electron-rich aromatic ring and an electron-poor perfluorinated aromatic ring. | The electron-deficient tetrafluorophenyl ring can stack with electron-rich aromatic co-formers. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species (donor) towards a Lewis base (acceptor). | The chlorine atom can act as a halogen bond donor. The nitrile nitrogen and fluorine atoms can act as acceptors. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrile nitrogen can act as a hydrogen bond acceptor from suitable donor molecules. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The highly polarized C-F, C-Cl, and C≡N bonds create a significant molecular dipole, influencing crystal packing. |

Design of Molecular Crystals with Tunable Properties

The design of molecular crystals, or co-crystals, with predictable and tunable properties is a central goal of crystal engineering. This approach involves the co-crystallization of two or more different molecular species to form a new crystalline solid with a unique structure and, consequently, distinct physical and chemical characteristics. The highly halogenated nature of this compound makes it an attractive component in the formation of co-crystals, where its properties can be systematically modified.

Research in this area has demonstrated that the introduction of fluorinated compounds can significantly influence the optical properties of molecular crystals. For instance, the formation of co-crystals can lead to color-tunable materials. This tunability arises from the modulation of intermolecular charge-transfer interactions between the electron-donating and electron-accepting components of the co-crystal. The electron-withdrawing nature of the nitrile group and the fluorine and chlorine atoms in this compound allows it to act as an effective electron acceptor in such charge-transfer complexes.

A key strategy in tuning the properties of these molecular crystals is the careful selection of co-former molecules. By pairing this compound with various electron-donating aromatic compounds, it is possible to create a library of co-crystals with a spectrum of optical and electronic properties. The specific geometry and electronic complementarity between the benzonitrile (B105546) derivative and its co-former dictate the extent of charge transfer and, therefore, the resulting properties of the material.

Detailed research findings have shown that the emission wavelengths of such co-crystals can be systematically shifted by altering the electron-donating strength of the co-former. This principle allows for the rational design of materials with specific fluorescence characteristics, which is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and optical waveguides.

| Co-former Type | Expected Property Modulation | Potential Application |

| Strong Electron Donor | Red-shifted emission, enhanced charge-transfer | Optoelectronics |

| Weak Electron Donor | Blue-shifted emission, weaker charge-transfer | Chemical Sensors |

| Planar Aromatic Hydrocarbon | π-π stacking interactions, potential for high charge mobility | Organic Semiconductors |

Exploration of Intermolecular Interactions for Directed Self-Assembly

The precise control over the arrangement of molecules in the solid state is fundamental to creating materials with desired functions. Directed self-assembly, driven by a complex interplay of non-covalent interactions, offers a powerful bottom-up approach to construct well-ordered supramolecular architectures. The chemical structure of this compound provides a rich tapestry of potential intermolecular interactions that can be harnessed for directed self-assembly.

The presence of fluorine and chlorine atoms on the aromatic ring introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. Halogen bonds, formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, are increasingly recognized as a robust tool in crystal engineering and supramolecular chemistry. In the case of this compound, both the chlorine and fluorine atoms can participate in halogen bonding, acting as halogen bond donors.

Furthermore, the nitrile group is a potent hydrogen bond acceptor and can also engage in dipole-dipole interactions. The aromatic ring itself can participate in π-π stacking and C-H···π interactions. The interplay and competition between these various intermolecular forces dictate the final supramolecular architecture.

Studies on related fluorinated benzonitriles have highlighted the importance of these interactions in controlling the self-assembly process. For example, in the co-crystallization of polyhalogenated diaminobenzonitriles with crown ethers, the stoichiometry and supramolecular structure of the resulting co-crystals are heavily influenced by hydrogen bonding and π-π interactions. rsc.org The number and position of fluorine atoms can alter the strength and nature of these interactions, leading to different packing arrangements. rsc.org

The directed self-assembly of this compound and its derivatives can lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. The ability to predict and control these assemblies is crucial for the development of functional materials with anisotropic properties, such as conductivity or optical birefringence.

| Intermolecular Interaction | Role in Self-Assembly | Resulting Supramolecular Structure |

| Halogen Bonding (C-Cl···N/O, C-F···N/O) | Directional control, formation of specific synthons | Chains, layers |

| Hydrogen Bonding (C-H···N) | Linking molecular units | Networks |

| π-π Stacking | Formation of columnar or layered structures | Aggregates, films |

| Dipole-Dipole Interactions | Influence on molecular packing and orientation | Ordered arrays |

Future Research Directions and Emerging Trends for 2 Chloro 3,4,5,6 Tetrafluorobenzonitrile Studies

Sustainable and Green Chemistry Approaches to its Synthesis and Transformations

The future synthesis and modification of 2-Chloro-3,4,5,6-tetrafluorobenzonitrile will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. Traditional syntheses of halogenated aromatics often rely on harsh reagents and solvents. Future research will likely focus on developing more sustainable pathways.

Key areas of investigation include:

Alternative Solvents and Reaction Conditions: Moving away from chlorinated solvents like chlorobenzene (B131634) towards greener alternatives such as ionic liquids, supercritical fluids, or even water will be a priority. The adoption of energy-efficient techniques like microwave-assisted synthesis or mechanochemistry could drastically reduce reaction times and energy consumption.

Catalytic Routes: The development of highly efficient and reusable catalysts can minimize waste. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture or biocatalytic methods using enzymes that can perform specific transformations under mild conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring novel reaction pathways that avoid the use of stoichiometric dehydrating or halogenating agents, which generate significant waste. For example, direct catalytic conversion of a corresponding amide to the nitrile without strong dehydrating agents would be a significant advancement.

| Parameter | Traditional Approach (Example) | Potential Green Chemistry Approach |

|---|---|---|

| Reagents | Use of thionyl chloride or phosphorus pentoxide for dehydration of amides. | Catalytic dehydration, enzymatic processes, or flow chemistry with immobilized reagents. |

| Solvents | Chlorinated or volatile organic compounds (VOCs). | Supercritical CO2, ionic liquids, bio-derived solvents, or solvent-free conditions. |

| Energy | Conventional heating requiring prolonged reaction times. | Microwave irradiation, ultrasound, or mechanochemical grinding for rapid, energy-efficient reactions. |

| Waste | Significant stoichiometric byproducts (e.g., sulfur dioxide, phosphate (B84403) salts). | Minimal waste through high atom economy and use of recyclable catalysts. |

Discovery of Novel Reactivity Patterns and Catalytic Systems

The polysubstituted nature of this compound presents a fascinating challenge in chemoselectivity. The molecule contains two types of carbon-halogen bonds (C-Cl and C-F) and a nitrile group, all of which are potential sites for chemical transformation.

Future research will focus on:

Selective C-F and C-Cl Bond Activation: A major frontier is the development of catalytic systems that can selectively activate one type of C-X bond over another. For instance, transition-metal catalysts could be designed to preferentially cleave the weaker C-Cl bond for cross-coupling reactions, leaving the robust C-F bonds intact. Conversely, specialized catalysts could enable selective hydrodefluorination or functionalization at specific C-F positions.

Photoredox and Electrocatalysis: These emerging fields offer new ways to access novel reactivity. Photoredox catalysis, using light to drive chemical reactions, could enable transformations under exceptionally mild conditions. Electrocatalysis provides a reagent-free method to control redox reactions, potentially allowing for the selective reduction of the nitrile group or the aromatic ring.

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, research into novel transformations of the nitrile group in such an electron-deficient system is warranted. This could include cycloaddition reactions to form heterocyclic structures or catalytic additions to generate new functional groups.

| Reaction Type | Target Site | Potential Catalytic System | Desired Outcome |

|---|---|---|---|

| Suzuki/Heck Coupling | C-Cl bond | Palladium or Nickel complexes with tailored ligands. | Selective formation of C-C bonds, creating more complex molecular architectures. |

| Buchwald-Hartwig Amination | C-Cl bond | Palladium or Copper catalysts. | Introduction of nitrogen-containing functional groups. |

| Selective Hydrodefluorination | Specific C-F bond | Transition-metal hydrides or frustrated Lewis pairs. | Partially fluorinated benzonitriles with tailored electronic properties. |

| [2+2+2] Cycloaddition | Nitrile group | Rhodium or Cobalt catalysts with alkynes/alkenes. | Synthesis of novel fused heterocyclic compounds. |

Integration into Advanced Functional Materials Beyond Current Paradigms

The unique combination of high fluorination and a polar nitrile group makes this compound an attractive building block for next-generation functional materials. Its strong electron-withdrawing nature can significantly influence the electronic and physical properties of larger molecules and polymers. numberanalytics.comresearchgate.net

Emerging applications to be explored include:

Organic Electronics: The high electron affinity of perfluoroarenes is beneficial for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). researchgate.netalfa-chemistry.com Benzonitrile derivatives, in particular, have shown promise as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for high-efficiency OLEDs. rsc.orgbohrium.com Future work could involve incorporating this moiety into larger conjugated systems to create novel, highly efficient electronic materials.

Functional Polymers: The nitrile group can serve as a handle for polymerization or post-polymerization modification. nih.gov Polymers containing the tetrafluorobenzonitrile unit could exhibit enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net Such polymers could find use as advanced dielectrics, gas separation membranes, or optical films.

Liquid Crystals: The rod-like shape and high dipole moment of benzonitrile derivatives are classic features of liquid crystal molecules. researchgate.net The introduction of multiple fluorine atoms can fine-tune properties such as mesophase stability, birefringence, and dielectric anisotropy, making this compound a candidate for designing new liquid crystal materials for display and photonics applications. mdpi.com

| Material Class | Role of this compound | Anticipated Properties |

|---|---|---|

| Organic Semiconductors | Electron-accepting core for n-type materials or TADF emitters. | High electron mobility, thermal stability, high photoluminescence quantum yield. rsc.orggoogle.com |

| High-Performance Polymers | Monomer or functional pendant group. | Enhanced thermal stability, chemical resistance, low dielectric constant, hydrophobicity. |

| Liquid Crystals | Core structural unit. | Wide nematic range, high clearing point, specific dielectric and optical anisotropy. mdpi.com |

Machine Learning and Artificial Intelligence in Predictive Chemical Research for Halogenated Benzonitriles

Machine Learning (ML) and Artificial Intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimization. For complex molecules like halogenated benzonitriles, these computational tools can provide insights that are difficult to obtain through experimentation alone.

Future directions in this area include:

Predictive Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. researchgate.netalfa-chemistry.com For this compound, AI could predict the most likely site of reaction under various conditions, guiding the design of experiments for achieving high selectivity. uky.edu

Catalyst Design: AI can accelerate the discovery of new catalysts by identifying relationships between catalyst structure and performance. By analyzing descriptors of potential catalysts, ML algorithms can suggest novel ligand or metal combinations for specific transformations, such as the selective C-F activation mentioned earlier.

Materials Property Prediction: ML models can predict the physical and electronic properties of hypothetical materials. numberanalytics.com This would allow for the in silico screening of thousands of potential polymers or organic electronic materials derived from this compound, identifying the most promising candidates for synthesis and testing. This approach significantly reduces the time and resources required for materials discovery.

| ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Reactant structures, reagents, solvents, temperature. | Major product, yield, regioselectivity. | Faster optimization of synthetic routes and reduction of failed experiments. alfa-chemistry.com |

| Halogen Bonding Analysis | Molecular structures and electrostatic potentials. | Halogen bond strength, preferred geometries. numberanalytics.com | Design of supramolecular structures and crystal engineering. |

| Materials Screening | Molecular descriptors of derivative compounds. | Electronic band gap, charge mobility, thermal stability. | Rapid identification of high-performance candidates for functional materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.